6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane
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Description
6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane is a synthetic organic compound with the CAS Number: 890043-20-6 . It has a molecular weight of 278.7 . The IUPAC name for this compound is 6-chloro-1-[4-(trifluoromethyl)phenyl]-1-hexanone .
Molecular Structure Analysis
The InChI code for 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane is 1S/C13H14ClF3O/c14-9-3-1-2-4-12(18)10-5-7-11(8-6-10)13(15,16)17/h5-8H,1-4,9H2 . This code represents the molecular structure of the compound.Scientific Research Applications
Liquid Crystal Behaviour and Hydrogen-Bonded Mixtures
Research has delved into the phase behavior of mixtures involving components like 6-(4ʹ-cyanobiphenyl-4-yl)hexyloxybenzoic acid (CB6OBA) and its interactions with other compounds, which do not exhibit liquid crystallinity by themselves. These studies contribute to understanding liquid crystal behavior, important in display technologies and materials science (Paterson et al., 2015).
Metal-Organic Frameworks for Selective Separation
Innovative metal-organic frameworks have been developed using compounds like 6FDCA for selective separation of hexane isomers. This is crucial for enhancing the quality of gasoline and other industrial applications (Lv et al., 2018).
Synthesis and Molecular Structure Analysis
There's significant research in the synthesis of various compounds and their molecular and electronic structures. For instance, studies on U(V)(O)[N(SiMe3)2]3 provide insights into the formation and characteristics of terminal U(V) oxo complexes, relevant in inorganic chemistry and material science (Fortier et al., 2012).
Molecular Curvature and Intermolecular Interactions
The molecular curvature and specific intermolecular interactions in compounds like 1-(4-cyanobiphenyl-4'-yl)-6-(4-alkylanilinebenzylidene-4'-oxy)hexanes (CB6O.m) have been extensively studied. These findings aid in the understanding of liquid crystal phases and their stability, which is vital in materials science (Walker et al., 2019).
Energy and Feedstock Saving Production
Research on the production of environmentally friendly blending components for engine gasolines, such as isoparaffin fractions from hexane, highlights the importance of catalyst selection in industrial processes. This is integral to the development of sustainable and efficient energy resources (Hancsók et al., 2005).
Catalysis and Synthetic Applications
Studies have also explored catalytic behaviors, like the DTBB-catalyzed lithiation of 6-chloro-1-hexene, demonstrating temperature-dependent reactions. This has implications in synthetic chemistry, particularly in the development of new synthetic methods and compounds (Yus et al., 2002).
Redox Systems in Organic Chemistry
Research into organic redox systems, such as hexakis(4-(N-butylpyridylium))benzene, reveals unique electrochemical properties. These findings are essential in the field of organic electronics and molecular electronics (Han et al., 2008).
properties
IUPAC Name |
6-chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3O/c14-9-3-1-2-4-12(18)10-5-7-11(8-6-10)13(15,16)17/h5-8H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLWZJOHNMZAKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642271 |
Source
|
Record name | 6-Chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane | |
CAS RN |
890043-20-6 |
Source
|
Record name | 6-Chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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